2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-14(2,3)13(18)15-9-12(11-5-8-19-10-11)17-7-4-6-16-17/h4-8,10,12H,9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDMMBMTBWVSJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CSC=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole or thiophene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to 2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide. Research indicates that pyrazole derivatives exhibit significant activity against various viral infections. For instance, certain substituted pyrazoles have shown efficacy comparable to standard antiviral treatments such as ribavirin .
COX-II Inhibition
Compounds with similar structural motifs have been investigated for their ability to inhibit cyclooxygenase II (COX-II), an enzyme associated with inflammatory processes. A study demonstrated that specific pyrazole derivatives displayed potent COX-II inhibition with minimal ulcerogenic effects, making them potential candidates for anti-inflammatory drugs .
Leishmaniasis Treatment
Research into thienopyrimidine derivatives has revealed their effectiveness against Leishmania parasites. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole component can enhance selectivity and potency against these pathogens .
Pesticidal Properties
The incorporation of thiophene and pyrazole rings in agrochemical formulations has been shown to improve the efficacy of pesticides. Compounds resembling this compound could potentially serve as effective pest control agents due to their ability to disrupt biological processes in target organisms.
Polymer Synthesis
The unique properties of this compound make it a candidate for use in polymer chemistry. Its functional groups can facilitate the creation of novel polymeric materials with tailored properties for specific applications, such as sensors or drug delivery systems.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The pyrazole and thiophene rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
2,2-Dimethyl-N-{2-[2-(1H-Pyrazol-1-yl)ethoxy]ethyl}propanamide (BK81102)
- Structure : Shares the 2,2-dimethylpropanamide core but replaces the thiophene and direct ethyl-pyrazole linkage with an ethoxy bridge (C12H21N3O2, MW 239.31 g/mol) .
- Lipophilicity: The absence of thiophene reduces lipophilicity (clogP ≈ 1.2 vs. ~2.5 for the target compound), which may improve aqueous solubility but reduce membrane permeability.
3-(3,5-Dimethyl-1H-Pyrazol-1-yl)propanamide
- Structure : Features a pyrazole directly attached to a propanamide via a three-carbon chain (C7H11N3O, MW 153.18 g/mol) .
- Key Differences :
- Substituent Complexity : Lacks the thiophene and dimethylpropanamide groups, resulting in lower molecular weight and reduced steric hindrance.
- Hydrogen Bonding : The shorter chain may limit spatial orientation for optimal receptor interactions.
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide
- Structure : Contains a thiazole ring instead of pyrazole/thiophene (C13H16N4OS, MW 276.36 g/mol) .
- Solubility: The polar thiazole may enhance solubility but reduce blood-brain barrier penetration.
- Research Implications : Demonstrates how heterocycle choice impacts physicochemical and pharmacokinetic properties .
N-(2,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
- Structure : Incorporates a benzothiazole sulfone group (C19H19N2O5S, MW 387.43 g/mol) .
- Key Differences: Sulfone Functionality: The electron-withdrawing sulfone group increases metabolic stability but may reduce reactivity in biological systems.
- Research Implications : Highlights the role of electron-deficient heterocycles in modulating drug metabolism .
Structural and Functional Analysis
Physicochemical Properties
Pharmacological Implications
- Pyrazole-Thiophene Synergy : The target compound’s dual heterocycles may enhance binding to enzymes or receptors requiring both aromatic and polar interactions (e.g., kinase inhibitors) .
- Amide Stability : The dimethylpropanamide group likely improves metabolic stability compared to ester or ketone analogs (e.g., compounds in ) .
Biological Activity
The compound 2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to summarize the biological activity of this compound based on available literature, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate pyrazole and thiophene moieties. The general synthetic route may include:
- Formation of the Pyrazole Ring : Utilizing 1H-pyrazole derivatives as starting materials.
- Thiophene Integration : Employing thiophene derivatives to introduce the thiophene ring into the structure.
- Amide Bond Formation : Coupling the synthesized intermediates to form the final amide product.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds with similar structures, particularly those containing pyrazole and thiophene groups. For instance, thieno[2,3-d]pyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer cells.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound VII | MDA-MB-231 | 27.6 | |
| Compound VIII | A549 (lung) | 43-87% inhibition |
The proposed mechanisms for the anticancer activity of pyrazole and thiophene derivatives include:
- Induction of apoptosis through caspase activation.
- Inhibition of cell proliferation via cell cycle arrest.
- Modulation of key signaling pathways involved in tumor growth.
Anti-inflammatory Activity
Compounds similar to this compound have also been investigated for their anti-inflammatory properties. The presence of pyrazole and thiophene rings is often associated with reduced inflammatory responses in vitro.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrazole and thiophene substituents can significantly influence biological activity. For example:
- Electron-withdrawing groups enhance cytotoxicity.
- The position of substituents on the thiophene ring can alter binding affinity to target proteins.
Case Study 1: Cytotoxicity Assessment
In a study assessing various thieno[2,3-d]pyrimidine derivatives, it was found that specific substitutions led to enhanced cytotoxic effects against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of 27.6 μM, indicating strong potential for further development as an anticancer agent.
Case Study 2: In Vivo Evaluation
While in vitro studies provide initial insights into biological activity, in vivo evaluations are crucial for determining therapeutic efficacy. Compounds structurally related to this compound have demonstrated varying degrees of success in animal models, highlighting the need for comprehensive pharmacokinetic studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide, and how can intermediates be characterized?
- Methodology :
- Synthetic Pathways : Use condensation reactions between pyrazole and thiophene derivatives. For example, hydrazine derivatives can react with α,β-unsaturated ketones to form pyrazole rings, followed by alkylation or amidation steps .
- Intermediate Characterization : Employ -NMR and -NMR to confirm regioselectivity and purity. For crystallographic validation, use SHELX for structure refinement .
- Key Data :
- Example: -NMR shifts for pyrazole protons (δ 7.5–8.2 ppm) and thiophene protons (δ 7.0–7.5 ppm) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?
- Methodology :
- X-Ray Crystallography : Use SHELXL for high-resolution structure determination. For twinned crystals, apply SHELXD for phase resolution .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, comparing observed vs. calculated m/z values.
Advanced Research Questions
Q. What strategies are recommended for analyzing reaction mechanisms involving this compound’s pyrazole-thiophene scaffold?
- Methodology :
- Kinetic Studies : Monitor substituent effects using time-resolved UV-Vis spectroscopy. For example, track thiophene ring opening in acidic conditions .
- Computational Modeling : Use DFT (e.g., Gaussian 09) to calculate transition states for nucleophilic attacks on the pyrazole ring .
Q. How can researchers address contradictions in biological activity data for derivatives of this compound?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methyl groups on the pyrazole or thiophene rings) and test against control compounds.
- Statistical Validation : Use ANOVA to compare IC values across derivatives. For example, antiproliferative assays in cancer cell lines require triplicate measurements to minimize variability .
Q. What computational approaches are suitable for predicting this compound’s binding affinity to protein targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
